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Compound of Interest

Compound Name: Fas-IN-1

Cat. No.: B560117 Get Quote

Executive Summary
Fas-IN-1 is a potent, synthetic small-molecule inhibitor targeting Fatty Acid Synthase (FASN),

the multifunctional enzyme complex responsible for de novo lipogenesis. Unlike dietary lipid

uptake, FASN activity is pathologically upregulated in various carcinomas (breast, prostate,

ovarian) to fuel rapid membrane biogenesis and lipid signaling.

Crucial Distinction: Despite the prefix "Fas," this compound does not target the Fas cell surface

death receptor (CD95/APO-1). It is a metabolic inhibitor.

Primary Target: Fatty Acid Synthase (FASN)[1][2][3][4][5]

Potency (IC50): ~10 nM (Enzymatic assay)

Mechanism: Blocks the condensation of Acetyl-CoA and Malonyl-CoA into Palmitate.

Key Application: Metabolic oncology, studying lipid dependency in cancer cells, and

validating FASN as a therapeutic target.[6]

Chemical & Mechanistic Profile
Chemical Identity
Fas-IN-1 is characterized by a spiro-piperidine scaffold, designed to occupy the catalytic pocket

of the FASN complex.
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IUPAC Name: 4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-

diazaspiro[5.5]undecan-3-one

Molecular Formula: C₂₆H₂₇N₃O₄S

Solubility: DMSO (up to 100 mM); insoluble in water.

Mechanism of Action (MOA)
FASN is a homodimeric enzyme containing seven catalytic domains. Fas-IN-1 acts as a direct

inhibitor of the FASN catalytic cycle.[1] By binding to the enzyme, it arrests the synthesis of

Palmitate (C16:0).

Downstream Consequences:

Substrate Accumulation: Inhibition causes a rapid buildup of Malonyl-CoA. High Malonyl-CoA

levels inhibit Carnitine Palmitoyltransferase-1 (CPT-1), blocking fatty acid oxidation (FAO).

Product Depletion: Starves the cell of Palmitate, reducing phospholipid availability for

membrane synthesis.

Lipotoxicity & Apoptosis: The accumulation of toxic intermediates and the collapse of

membrane integrity trigger the Unfolded Protein Response (UPR) and subsequent

apoptosis.

Pathway Visualization
The following diagram illustrates the FASN pathway and the specific blockade point of Fas-IN-
1.[7]
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Caption: Fas-IN-1 intercepts the FASN cycle, preventing Palmitate formation and triggering

apoptotic cell death.

Biological Activity Data
In Vitro Potency
Fas-IN-1 demonstrates nanomolar potency against purified human FASN and cellular activity in

lipogenic tumor lines.

Assay Type Cell Line / Target Readout Potency (IC50)

Biochemical Purified Human FASN NADPH Oxidation 10 nM

Cellular
SK-BR-3 (Breast

Cancer)
Cell Viability (72h) ~40 - 100 nM

Cellular
PC-3 (Prostate

Cancer)
Cell Viability (72h) ~50 - 150 nM

Metabolic
HCT116 (Colon

Cancer)
Palmitate Synthesis < 100 nM

Phenotypic Effects
Lipid Droplet Reduction: Treatment results in a visible reduction of intracellular lipid droplets

(detectable via Oil Red O or BODIPY staining).
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Cycle Arrest: Induces G1/S phase arrest in FASN-dependent cells.

Synergy: Shows synergistic lethality when combined with taxanes (e.g., Paclitaxel) in

resistant breast cancer lines.

Experimental Protocols
Protocol A: FASN Enzymatic Inhibition Assay
(Biochemical)
Purpose: To verify the direct inhibitory potency of Fas-IN-1 on purified FASN enzyme. Principle:

FASN consumes NADPH during fatty acid synthesis.[2][4][5] Activity is measured by the

decrease in absorbance at 340 nm.

Reagents:

Purified FASN protein (human recombinant).[1]

Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (100 µM).

Cofactor: NADPH (100 µM).

Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

Workflow:

Preparation: Dilute Fas-IN-1 in DMSO to 100x desired final concentrations (e.g., 0.1 nM to

1000 nM).

Incubation: Mix 100 ng of FASN protein with Fas-IN-1 (1 µL) in 90 µL buffer. Incubate for 15

min at 37°C to allow binding.

Initiation: Add 10 µL of Substrate Mix (Acetyl-CoA, Malonyl-CoA, NADPH).

Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 20 minutes

using a microplate reader.
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Analysis: Calculate the slope (ΔOD/min) for the linear range. Normalize to DMSO control

(100% activity).

Protocol B: Cellular Palmitate Synthesis Assay
Purpose: To confirm Fas-IN-1 inhibits de novo lipogenesis inside living cells.

Workflow:

Seeding: Seed cancer cells (e.g., SK-BR-3) in 6-well plates (300,000 cells/well).

Starvation: Switch to low-serum media (1% FBS) for 12 hours to sensitize the lipid pathway.

Treatment: Treat with Fas-IN-1 (10, 50, 100 nM) or Vehicle for 2 hours.

Labeling: Pulse cells with [1,2-14C]-Acetic Acid (1 µCi/mL) for 4 hours.

Extraction: Lyse cells and extract lipids using the Folch method (Chloroform:Methanol 2:1).

Analysis: Dry the organic phase, reconstitute, and analyze via Thin Layer Chromatography

(TLC) or Scintillation Counting.

Result: Expect a dose-dependent decrease in radiolabeled lipid incorporation.

Experimental Validation Workflow
The following flowchart outlines the logical steps to validate Fas-IN-1 activity in a new cell

model.
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Caption: A stepwise logic gate for validating Fas-IN-1 efficacy in novel biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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